molecular formula C17F30O7 B12730720 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one CAS No. 61097-96-9

1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one

Cat. No.: B12730720
CAS No.: 61097-96-9
M. Wt: 886.13 g/mol
InChI Key: CBUWIAZYOKAVDV-UHFFFAOYSA-N
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Description

1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms and dioxane rings. This compound is of interest in various scientific fields due to its stability and reactivity.

Preparation Methods

The synthesis of 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one involves several steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process that includes the introduction of fluorine atoms and the formation of dioxane rings. Common reagents used in these reactions include fluorinating agents such as hydrogen fluoride and sulfur tetrafluoride.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions.

    Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

    Common Reagents and Conditions: Typical reagents include hydrogen fluoride, sulfur tetrafluoride, and lithium aluminum hydride. Reactions are often carried out under anhydrous conditions to prevent hydrolysis.

    Major Products: The major products of these reactions include perfluorinated carboxylic acids, partially fluorinated alcohols, and substituted derivatives.

Scientific Research Applications

1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme activity.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and ability to interact with biological molecules.

    Industry: It is used in the production of high-performance materials, including fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism of action of 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect metabolic pathways by interacting with key enzymes involved in the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one can be compared with other similar compounds:

    Similar Compounds: Examples include 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one and 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.

    Uniqueness: The presence of multiple dioxane rings and a high degree of fluorination makes this compound unique. It exhibits greater stability and reactivity compared to other fluorinated compounds.

Properties

CAS No.

61097-96-9

Molecular Formula

C17F30O7

Molecular Weight

886.13 g/mol

IUPAC Name

1,1,1,2,4,5,5,5-octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one

InChI

InChI=1S/C17F30O7/c18-2(8(24,25)26,49-16(46)6(22,12(36,37)38)51-14(42,43)4(20,53-16)10(30,31)32)1(48)3(19,9(27,28)29)50-17(47)7(23,13(39,40)41)52-15(44,45)5(21,54-17)11(33,34)35

InChI Key

CBUWIAZYOKAVDV-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC1(C(OC(C(O1)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)F)F)C(C(F)(F)F)(OC2(C(OC(C(O2)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)F)F

Origin of Product

United States

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